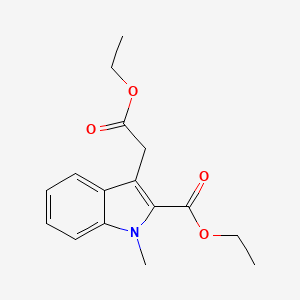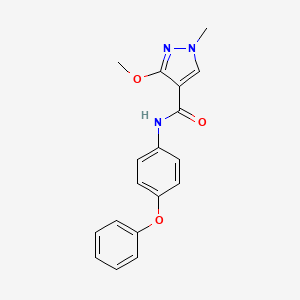
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Metabolism and Disposition Studies
The disposition and metabolism of compounds related to N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzofuran-2-carboxamide have been studied to understand their pharmacokinetics and metabolic pathways. For instance, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist developed for insomnia, undergoes extensive metabolism with principal elimination via feces, highlighting the role of metabolic profiling in drug development (Renzulli et al., 2011).
Synthesis of Heterocyclic Carboxamides
Research into heterocyclic analogues, such as those involving quinazoline and tetrahydroquinazoline cores, focuses on the synthesis and evaluation of these compounds for potential therapeutic applications, including as antipsychotic agents. These studies explore the binding to key receptors like dopamine D2 and serotonin 5-HT2, contributing to our understanding of the chemical basis for therapeutic efficacy and side effect profiles of new drug candidates (Norman et al., 1996).
Development of CGRP Receptor Inhibitors
The development of CGRP receptor inhibitors for treating migraines involves the synthesis of complex molecules with quinazoline derivatives, demonstrating the application of stereoselective, economical synthesis in drug discovery and development. This work underscores the importance of chemical synthesis in creating potent, selective medications with potential for significant therapeutic impact (Cann et al., 2012).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from natural products like visnaginone and khellinone showcases the exploration of new compounds for anti-inflammatory and analgesic properties. This research is pivotal in discovering new drugs that can provide more effective and safer treatments for inflammation and pain management (Abu‐Hashem et al., 2020).
Luminescent Properties and Electron Transfer Studies
The study of luminescent properties and photo-induced electron transfer in naphthalimides with piperazine substituents contributes to our understanding of the fundamental chemical properties that can be harnessed for developing novel imaging agents and sensors. This research has implications for designing materials with specific optical properties for use in biomedical imaging and diagnostics (Gan et al., 2003).
properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15-24-19-8-4-3-7-18(19)22(25-15)27-12-10-17(11-13-27)26-23(28)21-14-16-6-2-5-9-20(16)29-21/h2,5-6,9,14,17H,3-4,7-8,10-13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFPYFCQNBGCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2552076.png)




![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B2552084.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2552087.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552088.png)
![3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552089.png)
![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate](/img/structure/B2552092.png)

![1-ethyl-7-(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2552097.png)